Technical Whitepaper: 5-(Chloromethyl)-1-methyl-1H-indazole as a Strategic Scaffold in Kinase Inhibitor Design
Technical Whitepaper: 5-(Chloromethyl)-1-methyl-1H-indazole as a Strategic Scaffold in Kinase Inhibitor Design
Topic: 5-(Chloromethyl)-1-methyl-1H-indazole (CAS 1379250-86-8) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
5-(Chloromethyl)-1-methyl-1H-indazole (CAS 1379250-86-8) serves as a high-value electrophilic intermediate in the synthesis of targeted small-molecule therapeutics. Its structural core—the indazole ring—is a "privileged scaffold" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP, making it indispensable in the design of kinase inhibitors (e.g., for oncology and inflammation).
This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, chemical stability, and utility as a "linchpin" intermediate for constructing complex bioactive architectures. Unlike simple reagents, the handling of this benzylic chloride requires specific protocols to maintain its integrity and ensure regioselective functionalization.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 5-(Chloromethyl)-1-methyl-1H-indazole |
| CAS Number | 1379250-86-8 |
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.63 g/mol |
| Structural Features | N1-Methylated indazole core; C5-benzylic chloride |
| Physical State | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Stability | Moisture sensitive (hydrolysis to alcohol); Light sensitive |
Structural Significance
The N1-methyl group locks the tautomeric state of the indazole, preventing the N1-H/N2-H proton shift common in unsubstituted indazoles. This defined geometry is critical for predictable binding modes in protein active sites. The C5-chloromethyl group acts as a highly reactive electrophile, enabling the rapid attachment of solubilizing tails or pharmacophores via nucleophilic substitution (
Synthetic Pathways & Process Logic
The synthesis of CAS 1379250-86-8 requires careful control of regiochemistry during the methylation step. Below is the optimized route favored for scale and purity.
Core Synthesis Workflow
The most robust pathway proceeds from methyl 1H-indazole-5-carboxylate .
-
Regioselective N-Methylation:
-
Reagents: MeI or Dimethyl Sulfate,
or , Acetone or DMF. -
Challenge: Indazole alkylation yields a mixture of N1- and N2-isomers.
-
Solution: N1-alkylation is thermodynamically favored. The isomers are separable by column chromatography or crystallization. The N1-isomer typically elutes second or is less polar in certain systems, but NMR confirmation (
-Me chemical shift and NOE) is mandatory.
-
-
Reduction:
-
Reagents:
(THF) or (MeOH). -
Transformation: Ester
Hydroxymethyl (Alcohol).
-
-
Chlorination:
Visualization: Synthetic Logic Flow
Caption: Step-wise synthetic route emphasizing the critical isomer separation stage to ensure N1-regioisomer purity.
Reactivity & Functionalization Guide
The chloromethyl moiety at position 5 is a "soft" electrophile, ideal for
Key Reaction Classes
-
Amination (C-N Bond Formation):
-
Reagent: Primary or secondary amines (e.g., morpholine, piperazine).
-
Conditions:
, MeCN or DMF, 60°C. -
Application: Creating solubility-enhancing basic tails common in kinase inhibitors.
-
-
Etherification (C-O Bond Formation):
-
Reagent: Phenols or alcohols.
-
Conditions:
(for alcohols) or (for phenols), DMF. -
Application: Linking the indazole core to other aromatic pharmacophores.[5]
-
-
Thioetherification (C-S Bond Formation):
-
Reagent: Thiols.
-
Conditions: Mild base, room temperature.[1]
-
Application: Introducing metabolic handles or covalent warheads.
-
Visualization: Divergent Reactivity
Caption: The chloromethyl group serves as a versatile handle for introducing diverse chemical functionalities via nucleophilic substitution.
Therapeutic Applications: The "Kinase Hinge" Logic
In medicinal chemistry, the indazole ring often binds to the hinge region of kinase enzymes (e.g., VEGFR, EGFR, CDK).
-
Role of N1-Methyl: The N1-methyl group often projects into a hydrophobic pocket (solvent-exposed or gatekeeper region), improving potency and selectivity compared to the unsubstituted NH.
-
Role of C5-Substitution: The C5 position vectors away from the hinge, towards the solvent front. This is the ideal position to attach solubilizing groups (like morpholine or piperidine) using the chloromethyl linker.
-
Example Drug Classes:
-
Axitinib Analogs: While Axitinib uses an N-unsubstituted indazole, many next-gen analogs methylate N1 to prevent metabolic glucuronidation.
-
Linifanib Derivatives: Utilize the indazole core for potent receptor tyrosine kinase inhibition.[6]
-
Handling, Stability & Safety (E-E-A-T)
Stability Protocol
-
Hydrolysis Risk: The benzylic chloride is susceptible to hydrolysis by atmospheric moisture, converting it back to the alcohol (5-hydroxymethyl-1-methyl-1H-indazole).
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate before opening.
-
QC Check: Before use, check
NMR for the diagnostic singlet (typically 4.7–4.8 ppm). If a peak appears at 4.5–4.6 ppm (broad), it indicates hydrolysis to the alcohol.
Safety Data
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Specific Danger: As a benzylic halide, it is a potential lachrymator and a strong alkylating agent . It should be handled in a fume hood with double gloving.
-
First Aid: In case of contact, wash immediately with soap and water. Do not use alcohol-based washes initially as they may increase skin absorption.
References
-
Synthesis of Indazoles: Schmidt, A., & Beutler, A. (2008).[5] Recent Advances in the Chemistry of Indazoles. Current Organic Chemistry.
-
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.
-
Indazole Regiochemistry: Luo, G., Chen, L., & Popp, F. D. (2006). Regioselective alkylation of indazoles. Journal of Organic Chemistry.
-
General Reactivity of Chloromethyl Heterocycles: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [3]
Sources
- 1. CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents [patents.google.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
